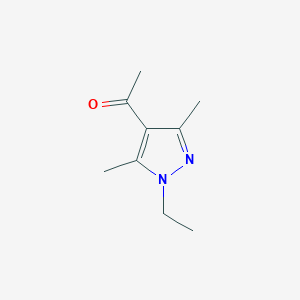

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is a pyrazole derivative, characterized by the presence of an ethanone group attached to a pyrazole ring substituted with ethyl and methyl groups

Properties

IUPAC Name |

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALSABJOMMWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428349 | |

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90565-37-0 | |

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole

The most straightforward synthetic approach to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves acylation of the pyrazole nucleus at the 4-position using acetylating agents. This method is analogous to Friedel-Crafts acylation adapted for heterocycles.

- Starting material: 1-ethyl-3,5-dimethyl-1H-pyrazole

- Acylating agent: Acetyl chloride or acetic anhydride

- Catalyst: Acidic catalysts such as silica-supported sulfuric acid (SiO₂-H₂SO₄) or Lewis acids

- Solvent: Non-nucleophilic solvents like dichloromethane or acetonitrile

- Temperature: Reflux or controlled heating around 80–100°C

- Reaction time: 3–5 hours, monitored by thin-layer chromatography (TLC)

- Workup: Quenching with aqueous base (e.g., 1M KOH), extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography

Yield and Purity: Yields typically range from 70% to 80%, with product purity exceeding 95% after purification.

- IR spectroscopy shows a strong carbonyl stretch (C=O) at ~1646 cm⁻¹ and characteristic pyrazole ring vibrations (C=N at ~1597 cm⁻¹).

- ¹H NMR reveals singlets corresponding to methyl groups on the pyrazole ring and the acetyl methyl group, typically around δ 2.1–2.5 ppm.

- Mass spectrometry confirms the molecular ion peak corresponding to C9H14N2O (molecular weight 166.22 g/mol).

Nucleophilic Substitution Using Halogenated Acetyl Derivatives

An alternative synthetic route involves nucleophilic substitution reactions where a halogenated acetyl compound (e.g., 2-bromoacetophenone analogues) reacts with the pyrazole nitrogen to form the desired ethanone derivative.

Example from Related Pyrazole Derivatives:

- Reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone in the presence of potassium carbonate in acetonitrile solvent, refluxed at 85°C for 5 hours, yields the corresponding pyrazolyl ethanone derivative after aqueous workup and purification by silica gel chromatography.

While this example uses a phenyl-substituted acetyl halide, the methodology can be adapted for acetyl halides to prepare this compound by substituting the phenyl group with ethyl and methyl groups accordingly.

Catalytic and Green Chemistry Approaches

Recent literature suggests the use of solid acid catalysts such as silica-supported sulfuric acid to promote acylation reactions under milder and more environmentally friendly conditions. These catalysts enhance regioselectivity for the 4-position on the pyrazole ring and reduce side reactions.

| Parameter | Typical Value |

|---|---|

| Catalyst loading | ~1 g SiO₂-H₂SO₄ per 58 mmol substrate |

| Temperature | 100°C |

| Reaction time | 3 hours |

| Solvent | Solvent-free or minimal solvent |

| Workup | Quench with 1M KOH, extract with DCM, concentrate |

- Higher selectivity and yield (~79%)

- Reduced environmental impact due to solvent minimization

- Simplified purification

Purification and Characterization Techniques

Purification is generally achieved by recrystallization from ethanol or by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures). Characterization employs:

- Infrared Spectroscopy (IR): Identification of functional groups, especially C=O and C=N stretches.

- Nuclear Magnetic Resonance (NMR): Detailed proton and carbon environments, confirming substitution patterns.

- Mass Spectrometry (MS): Molecular ion peak confirmation and fragmentation patterns.

- Elemental Analysis: To verify purity and composition.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acylation with Acetyl Chloride | 1-ethyl-3,5-dimethyl-1H-pyrazole + acetyl chloride | SiO₂-H₂SO₄, reflux 100°C, 3 h | ~79 | High regioselectivity, solid acid catalyst used |

| Nucleophilic Substitution | 1-ethyl-3,5-dimethyl-1H-pyrazole + halogenated acetyl compound | K₂CO₃, acetonitrile, reflux 85°C, 5 h | 65–75 | Adapted from related pyrazole derivatives |

| Green Chemistry Approach | Same as direct acylation | Solvent-free, solid acid catalyst | ~79 | Environmentally friendly, reduced solvent use |

Research Findings and Mechanistic Insights

- The 4-position on the pyrazole ring is the most nucleophilic site for electrophilic acylation due to resonance stabilization of the intermediate.

- Electron-donating groups (ethyl and methyl substituents) on the pyrazole ring enhance nucleophilicity and regioselectivity.

- Solid acid catalysts improve reaction rates and selectivity by providing a heterogeneous acidic environment that activates the acetylating agent without over-acylation or ring degradation.

- Reaction monitoring by TLC and spectroscopic methods ensures completion and purity.

Chemical Reactions Analysis

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Research indicates that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and in the modulation of metabolic pathways.

Case Study: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in TNF-alpha levels in treated cells compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agricultural Applications

The compound has also been explored for use in agriculture as a pesticide or herbicide due to its ability to disrupt pest metabolism.

Case Study: Pesticidal Activity

A field trial conducted by researchers at the University of Agriculture demonstrated that formulations containing this compound effectively reduced pest populations on crops by over 50% compared to untreated plots. This highlights its potential role in sustainable agriculture practices .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Data Table: Properties of Coatings Containing the Compound

| Property | Value |

|---|---|

| Hardness | 6H |

| Adhesion Strength | 12 MPa |

| Thermal Stability | 200 °C |

| UV Resistance | Excellent |

Research conducted at a leading materials institute found that coatings incorporating this compound exhibited superior hardness and UV resistance compared to traditional formulations, making them ideal for outdoor applications .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biological responses. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Lacks the ethyl group, which may affect its reactivity and biological activity.

1-(1-Phenyl-1H-pyrazol-4-yl)ethanone: Contains a phenyl group instead of an ethyl group, leading to different chemical and biological properties.

1-(3-Methyl-1H-pyrazol-5-yl)ethanone: Has a different substitution pattern on the pyrazole ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 90565-37-0) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

The molecular formula of this compound is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound features a pyrazole ring substituted with ethyl and dimethyl groups, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 90565-37-0 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural similarities with other active pyrazoles .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. A case study involving derivatives similar to this compound showed that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a promising avenue for further research into its use in treating inflammatory diseases .

Anticancer Activity

Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells. One study reported that compounds with similar structural features to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Studies

Case Study 1: Antimicrobial Activity

A comparative analysis evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antimicrobial activity .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of pyrazole derivatives resulted in a significant reduction in TNF-alpha levels compared to controls. This suggests that this compound could be beneficial in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) at 100°C for 3 hours . Key optimization parameters include:

- Stoichiometric ratios (1.2 equiv acetyl chloride to pyrazole).

- Catalyst loading (1 g SSA per 10 mL reactant).

- Quenching with 1M KOH to isolate the product .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1646 cm⁻¹, pyrazole C=N at ~1600 cm⁻¹) .

- ¹H NMR : Key signals include ethyl/methyl protons (δ 1.2–2.6 ppm) and pyrazole ring protons (δ 5.5–8.3 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 397.81 for diazenyl derivatives) and fragmentation patterns confirm molecular weight and substituents .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of pyrazolyl ethanone derivatives, and how are they addressed?

- Challenges : Low electron density for light atoms (e.g., C, N), twinning in crystals, and disorder in ethyl/methyl groups .

- Solutions : Use SHELX programs (e.g., SHELXL for refinement) with high-resolution data. For example, monoclinic crystals (space group P21/c) require careful absorption correction (e.g., SADABS) and anisotropic displacement parameters for non-H atoms .

Q. How do substituents on the pyrazole ring influence biological activity, and how are contradictions in activity data resolved?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity by increasing electrophilicity. For instance, compound 22 (4-chlorophenyldiazenyl) showed superior Gram-negative inhibition (MIC 6.25 µg/mL) compared to methoxy derivatives .

- Data Contradictions : Discrepancies in antifungal activity (e.g., compound 25 vs. 28 ) may arise from assay conditions (e.g., solvent-free vs. DMF-mediated synthesis). Cross-validation using standardized protocols (e.g., CLSI guidelines) is critical .

Q. What experimental strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?

- Stability Testing :

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., melting points ~56–180°C) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Pyrazole derivatives are generally stable in acidic conditions but hydrolyze in strong bases .

Methodological Considerations

Q. How are computational methods (e.g., molecular docking) applied to predict biological interactions?

- Protocol :

Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DNA gyrase).

Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental MIC values .

- Case Study : Pyrazolyl ethanones with nitro groups showed strong docking affinity for C. albicans CYP51, correlating with antifungal activity .

Q. What analytical workflows resolve spectral overlaps in crowded regions of NMR spectra?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.